Acetyl-N-deisopropyl-Zilpaterol-d3

Veterinary Drug Residue Analysis Metabolite Quantification Isotope Dilution LC-MS/MS

Acetyl-N-deisopropyl-Zilpaterol-d3 is the definitive internal standard for quantifying the N-deisopropyl-acetylated zilpaterol metabolite in tissues. Its +3 Da mass shift ensures chromatographic co-elution without ion suppression, achieving ≥97% recovery and ≤10% RSD. Unlike zilpaterol-d7, it corrects for metabolite-specific matrix effects. Essential for multi-analyte β-agonist panels and regulatory residue depletion studies.

Molecular Formula C13H15N3O3
Molecular Weight 264.29 g/mol
Cat. No. B12420880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-N-deisopropyl-Zilpaterol-d3
Molecular FormulaC13H15N3O3
Molecular Weight264.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
InChIInChI=1S/C13H15N3O3/c1-7(17)14-10-5-6-16-11-8(12(10)18)3-2-4-9(11)15-13(16)19/h2-4,10,12,18H,5-6H2,1H3,(H,14,17)(H,15,19)/t10-,12-/m1/s1/i1D3
InChIKeyYMCKOXSWPDSVLP-SVNJTMHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-N-deisopropyl-Zilpaterol-d3: A Deuterium-Labeled Internal Standard for Zilpaterol Metabolite Quantification


Acetyl-N-deisopropyl-Zilpaterol-d3 (C13H12D3N3O3; MW 264.29) is a stable isotope-labeled analog of the zilpaterol metabolite Acetyl-N-deisopropyl-Zilpaterol, classified as a deuterated β-adrenergic agonist derivative . The compound features three deuterium atoms incorporated at the acetyl moiety of the N-deisopropyl metabolite structure, distinguishing it from both unlabeled metabolites and alternative labeled forms such as zilpaterol-d7 (deuterated at the parent drug isopropyl group) . Its primary intended use is as an internal standard for quantitative LC-MS/MS or GC-MS analysis, where the +3 Da mass shift enables chromatographic co-elution with the target analyte while providing distinct MS/MS transition channels for accurate isotope dilution quantification .

Why Zilpaterol-d7 and Other Deuterated β-Agonists Cannot Replace Acetyl-N-deisopropyl-Zilpaterol-d3


Analytical method validation and regulatory residue testing require that the internal standard precisely matches the molecular identity and matrix behavior of the target analyte [1]. Zilpaterol-d7 (CAS 1217818-36-4), which bears deuteration on the parent drug's isopropyl group, is optimized for quantifying intact zilpaterol—not its N-deisopropyl-acetylated metabolite . Substituting zilpaterol-d7 for Acetyl-N-deisopropyl-Zilpaterol-d3 introduces differential extraction recovery, chromatographic retention time shifts, and distinct ionization suppression/enhancement patterns that violate the fundamental assumptions of isotope dilution mass spectrometry [2]. Furthermore, in multi-residue methods employing clenbuterol-d9 or ractopamine-d6 as internal standards, these heterologous labeled analogs fail to correct for compound-specific matrix effects affecting the zilpaterol metabolite, resulting in method accuracy deviations exceeding 20% in complex biological matrices [3].

Quantitative Differentiation Evidence: Acetyl-N-deisopropyl-Zilpaterol-d3 vs. Alternative Internal Standards


Structural Target Specificity: Metabolite vs. Parent Drug Internal Standard

Acetyl-N-deisopropyl-Zilpaterol-d3 is the exact isotopic analog of the N-deisopropyl-acetylated zilpaterol metabolite, whereas zilpaterol-d7 is the deuterated form of the parent drug. This structural divergence is critical: the metabolite possesses an N-acetyl group and lacks the isopropyl substituent, conferring different chromatographic retention (estimated ΔtR ≥ 0.8–1.5 min under typical reversed-phase conditions) and distinct MS/MS fragmentation pathways . Using zilpaterol-d7 as an internal standard for metabolite quantification introduces systematic bias from differential SPE recovery and ionization efficiency, compromising method accuracy .

Veterinary Drug Residue Analysis Metabolite Quantification Isotope Dilution LC-MS/MS

Isotopic Purity and Quantitative Accuracy in LC-MS/MS Method Validation

Acetyl-N-deisopropyl-Zilpaterol-d3 is supplied with chemical purity ≥98% and isotopic enrichment sufficient to maintain a +3 Da mass shift free from significant cross-contribution to the unlabeled analyte channel . In contrast, alternative 13C3-labeled zilpaterol internal standards (e.g., Zilpaterol-13C3 hydrochloride) are validated for parent drug quantification but not structurally matched to the N-deisopropyl metabolite . Quantitative accuracy in isotope dilution LC-MS/MS depends on the isotopic purity of the internal standard: incomplete labeling or the presence of unlabeled (d0) species artificially inflates the analyte signal, leading to underestimation of residue concentrations [1].

Method Validation Isotope Dilution Regulatory Compliance

Chromatographic Co-Elution and Matrix Effect Correction

A fundamental requirement for isotope dilution mass spectrometry is that the internal standard and analyte experience identical matrix effects during electrospray ionization [1]. Deuterium-labeled analogs that retain the identical carbon skeleton and functional group arrangement (as in Acetyl-N-deisopropyl-Zilpaterol-d3) co-elute with the unlabeled analyte, thereby normalizing for ion suppression or enhancement caused by co-extracted matrix components . In contrast, using clenbuterol-d9 or ractopamine-d6 as surrogate internal standards for zilpaterol metabolite analysis fails to correct for compound-specific matrix effects; published multi-analyte methods report relative matrix effects ranging from −45% to +30% across different β-agonists, necessitating analyte-matched internal standards for each target [2].

Matrix Effects LC-MS/MS Stable Isotope Labeling

Stability and Storage Conditions for Multi-Year Method Continuity

Acetyl-N-deisopropyl-Zilpaterol-d3 demonstrates stability for ≥3 years when stored as powder at −20°C, with additional solvent stability of 6 months at −80°C . This long-term stability profile is comparable to zilpaterol-d7 reference standards, which are specified with 24-month shelf life at 2–8°C and ≥4-year stability at −20°C . Importantly, the deuterium label on the acetyl group (rather than on the alkyl side chain) minimizes the risk of hydrogen-deuterium exchange under typical LC-MS mobile phase conditions (pH 3–7), preserving isotopic integrity throughout analytical runs [1].

Reference Standard Stability Long-Term Storage Analytical Quality Control

Validated Application Scenarios for Acetyl-N-deisopropyl-Zilpaterol-d3


Quantitative LC-MS/MS Determination of Acetyl-N-deisopropyl-Zilpaterol Residues in Animal Tissues

Acetyl-N-deisopropyl-Zilpaterol-d3 serves as the definitive internal standard for quantifying the N-deisopropyl-acetylated zilpaterol metabolite in muscle, liver, and kidney tissues from cattle and sheep. Methods employing this matched internal standard achieve recovery averages ≥97% and method precision (RSD) ≤10%, meeting validation criteria under EU Commission Decision 2002/657/EC and FDA guidance for residue depletion studies [1][2].

Multi-Residue β-Agonist Screening Methods Requiring Analyte-Specific Internal Standards

In multi-analyte LC-MS/MS panels for β-agonist surveillance (including clenbuterol, ractopamine, zilpaterol, and their metabolites), Acetyl-N-deisopropyl-Zilpaterol-d3 is the required internal standard for the zilpaterol metabolite channel. Its inclusion enables simultaneous quantification with LOQs ranging from 0.03–0.12 ng/mL in urine and sub-ng/g levels in tissues while maintaining inter-day precision RSD <10% [3].

Metabolism and Pharmacokinetic Studies of Zilpaterol in Veterinary Research

For in vivo metabolism studies tracking the biotransformation of zilpaterol to its N-deisopropyl-acetylated metabolite, Acetyl-N-deisopropyl-Zilpaterol-d3 provides the required isotopic tracer for absolute quantification in plasma and excreta. Deuteration on the acetyl moiety allows researchers to monitor this specific metabolic pathway without interference from endogenous compounds or parent drug signals .

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